N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-[(2-Chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core substituted with a 6-(4-ethylphenoxy)pyrimidin-4-yl group at the 1-position and a 2-chlorobenzyl group at the N-terminus. The molecular formula is inferred as C₂₆H₂₇ClN₄O₂ (molecular weight: ~478.98 g/mol), with key features including:
- A 2-chlorophenylmethyl group, which may influence target binding through halogen bonding.
- A piperidine ring in a chair conformation, as observed in related structures, contributing to conformational stability [9].
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c1-2-18-7-9-21(10-8-18)32-24-15-23(28-17-29-24)30-13-11-19(12-14-30)25(31)27-16-20-5-3-4-6-22(20)26/h3-10,15,17,19H,2,11-14,16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVHHADHXJWMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols; electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . By inhibiting PKB, this compound can modulate various cellular processes, including proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Benzyl Substituent | Pyrimidine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Data/Notes |
|---|---|---|---|---|---|
| N-[(2-Chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | 2-Chlorophenyl | 4-Ethylphenoxy | C₂₆H₂₇ClN₄O₂ | 478.98 | Inferred lipophilicity (Cl substituent) |
| N-(4-Fluorobenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide [2] | 4-Fluorophenyl | 4-Ethylphenoxy | C₂₆H₂₇FN₄O₂ | 462.52 | Higher polarity (F vs. Cl); ChemSpider ID: 1251688-12-6 |
| N-[(3,5-Difluorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide [10] | 3,5-Difluorophenyl | 4-Ethylphenoxy | C₂₅H₂₆F₂N₄O₂ | 452.50 | Enhanced electronic effects; available as 3 mg sample |
| N-{[4-(Dimethylamino)phenyl]methyl}-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide [10] | 4-(Dimethylamino)phenyl | 4-Ethylphenoxy | C₂₇H₃₃N₅O₂ | 467.59 | Improved solubility (polar dimethylamino group) |
| N-(2,4-Dimethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide [3] | 2,4-Dimethylphenyl | 6-Trifluoromethyl | C₁₉H₂₁F₃N₄O | 378.40 | Lower molecular weight; trifluoromethyl enhances metabolic stability |
Key Research Findings
Impact of Halogen Substituents
- Chlorine vs.
- 3,5-Difluorophenyl : The difluoro analog’s symmetrical substitution may improve target binding through optimized van der Waals interactions, as seen in antiviral scaffolds [10].
Piperidine Conformation and Hydrogen Bonding
- The piperidine ring adopts a chair conformation in related structures (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide), stabilizing the molecule in biological environments [9].
- Intramolecular hydrogen bonds (e.g., N–H⋯N in pyrimidine derivatives) influence crystal packing and solubility, as observed in structurally similar compounds [4].
Biological Activity
N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound belonging to the class of pyrimidine derivatives, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine Core : A six-membered aromatic ring containing nitrogen atoms.
- Chlorophenyl Group : A 2-chlorophenyl moiety that enhances lipophilicity and potential receptor interactions.
- Piperidine Ring : A saturated six-membered ring that contributes to the compound's pharmacological properties.
- Ethylphenoxy Group : This group may influence the compound's solubility and interaction with biological targets.
The molecular formula is , and its IUPAC name is N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide.
The biological activity of N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide primarily involves:
- Target Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. This can affect various signaling pathways related to inflammation, cell proliferation, and apoptosis.
- Enzyme Inhibition : Similar compounds have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, suggesting potential therapeutic applications in neurodegenerative diseases and gastrointestinal disorders.
Antimicrobial Activity
Preliminary studies indicate that pyrimidine derivatives can exhibit significant antimicrobial properties. The compound's structural characteristics suggest potential efficacy against bacterial strains. For instance, related compounds have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
Research on similar piperidine derivatives has highlighted their potential as anticancer agents. The interaction of these compounds with cellular receptors involved in tumor growth can lead to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-1-piperidinyl-pyrimidine | Piperidine ring, chlorophenyl group | Anticancer activity, AChE inhibition |
| N-(2-chlorophenyl)-6-(oxan-4-yl)pyrimidine | Oxan group, chlorophenyl substitution | Moderate antibacterial activity |
The unique combination of functional groups in N-[(2-chlorophenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide distinguishes it from other pyrimidine derivatives, potentially enhancing its biological activities .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that similar compounds exhibit significant inhibitory effects on AChE, indicating their potential for treating Alzheimer's disease .
- Docking Studies : Molecular docking studies reveal that this compound can effectively bind to target proteins involved in cancer pathways, suggesting its utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
